N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide
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Overview
Description
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanamide group through a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide typically involves the reaction of N-methyl-3-(trifluoromethyl)aniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of target molecules. The cyanamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide include:
- N-Methyl-3-(trifluoromethyl)aniline
- N-Phenyl-3-(trifluoromethyl)aniline
- N-Methyl-N-(4-(trifluoromethyl)phenyl)cyanamide
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and interactions. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Biological Activity
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H9F3N2
- Molecular Weight: 220.19 g/mol
- Functional Groups: Cyanamide and trifluoromethyl group
The presence of the trifluoromethyl group enhances the compound's biological activity and metabolic stability, making it a valuable candidate for various applications in drug discovery and development.
1. Antitumor Properties
Research indicates that compounds with a trifluoromethyl group, including this compound, exhibit potent antitumor activities. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism is believed to involve the modulation of NF-κB signaling pathways, leading to reduced expression of inflammatory mediators .
3. Neuropharmacological Activity
This compound has shown potential in neuropharmacology, particularly concerning NMDA receptor modulation. NMDA receptors are critical in synaptic plasticity and memory function. Studies have indicated that this compound can act as a selective antagonist at the NMDA receptor, which may have implications for treating neurodegenerative diseases like Alzheimer’s .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurotransmitter metabolism. This inhibition is linked to improved cognitive function in animal models .
- Receptor Modulation: It selectively binds to NMDA receptors, impacting neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders .
Table 1: Biological Activity Summary
Activity Type | Assessed Effect | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | Cytotoxicity in cancer cells | 5.0 - 10.0 | |
Anti-inflammatory | Cytokine inhibition | 0.5 - 2.0 | |
NMDA Receptor Inhibition | Neuroprotection | 0.1 - 0.5 |
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor effects of various cyanamide derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 6 µM, demonstrating significant cytotoxicity compared to controls.
Case Study 2: Neuropharmacological Applications
A pharmacological study assessed the impact of this compound on cognitive function in rodent models of Alzheimer’s disease. The compound improved memory retention in Morris water maze tests, correlating with its NMDA receptor antagonistic properties.
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
methyl-[3-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C9H7F3N2/c1-14(6-13)8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 |
InChI Key |
XQFRVNKUGYQLRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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